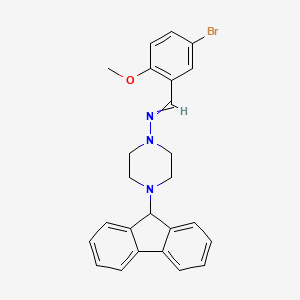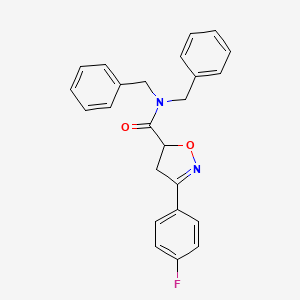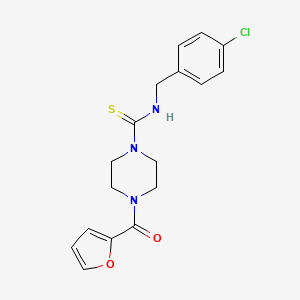![molecular formula C13H11BrClN3O2S2 B4732378 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4732378.png)
4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide
Übersicht
Beschreibung
4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as BCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCS is a sulfonamide-based compound that has been found to have unique biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide involves the formation of a complex between this compound and metal ions. The formation of this complex results in a change in the fluorescence properties of this compound, which can be detected and quantified. The binding of this compound to metal ions is selective and depends on the nature of the metal ion and the surrounding environment.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide as a fluorescent probe for the detection of metal ions has several advantages for lab experiments. This compound is a selective probe that can be used for the detection of specific metal ions in complex biological and environmental samples. This compound is also a relatively inexpensive probe that can be easily synthesized in the lab. However, the use of this compound as a probe for the detection of metal ions has some limitations. This compound has a limited range of detection, and its fluorescence properties can be affected by the presence of other molecules in the sample.
Zukünftige Richtungen
There are several future directions for research on 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide. One area of research is the development of new probes based on the structure of this compound for the detection of other metal ions. Another area of research is the optimization of the synthesis method of this compound to improve the yield and purity of the final product. Additionally, the anti-cancer properties of this compound can be further explored for the development of new cancer therapies. Overall, this compound is a promising compound that has potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to metal ions such as copper, zinc, and mercury, resulting in a change in its fluorescence properties. This property of this compound has been utilized in various research studies for the detection and quantification of metal ions in biological and environmental samples.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O2S2/c14-11-6-3-9(7-12(11)15)18-13(21)17-8-1-4-10(5-2-8)22(16,19)20/h1-7H,(H2,16,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZYFHHWNCHRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)Br)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732308.png)
![N-(2-methyl-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4732310.png)

![3-[4-(3,4-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4732323.png)

![1-{2-[(2-methoxyethyl)thio]benzoyl}indoline](/img/structure/B4732334.png)

![5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4732349.png)


![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4732372.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4732376.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-beta-alanine](/img/structure/B4732385.png)
